molecular formula C24H22N4O3 B11149641 prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11149641
M. Wt: 414.5 g/mol
InChI Key: WYPURTSDVYYXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a 1,3-diphenylpyrazole substituent and an allyl (prop-2-en-1-yl) ester group. Its molecular formula is C24H22N4O3, distinguishing it from related compounds through its unsaturated ester moiety. The compound shares structural motifs with dihydropyrimidinones (DHPMs), a class known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

prop-2-enyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H22N4O3/c1-3-14-31-23(29)20-16(2)25-24(30)26-22(20)19-15-28(18-12-8-5-9-13-18)27-21(19)17-10-6-4-7-11-17/h3-13,15,22H,1,14H2,2H3,(H2,25,26,30)

InChI Key

WYPURTSDVYYXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves the reaction of 1,3-diphenyl-1H-pyrazol derivatives with various carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. For instance, a series of related compounds were tested against various human tumor cell lines such as HT-29 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and U87MG (glioblastoma). Notably, some derivatives showed potent growth inhibition against A549 cells with IC50 values ranging from 1.25 to 3.98 μM, comparable to standard chemotherapeutic agents like 5-fluorouracil . Mechanistic studies indicated that these compounds could induce G2/M cell cycle arrest and inhibit cell migration.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. In particular, compounds similar to prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited substantial zones of inhibition, suggesting their potential as antibacterial agents .

Case Study 1: Anticancer Activity

A study published in PubMed reported the synthesis of several pyrazole derivatives and their evaluation for anticancer activity. The most promising compounds demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer chemotherapeutic agents .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of synthesized pyrazole derivatives. The study employed a well diffusion method to assess the zone of inhibition against common bacterial pathogens. Compounds exhibiting significant antibacterial activity were further analyzed for structure–activity relationships to optimize their efficacy .

Summary Table of Biological Activities

Activity Cell Line/Organism IC50/Zone of Inhibition Reference
AnticancerA549 (lung cancer)1.25 - 3.98 μM
AntibacterialStaphylococcus aureus12 mm
AntibacterialEscherichia coli14 mm

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound : Prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Allyl ester, 1,3-diphenylpyrazole C24H22N4O3 414.47 Hypothesized enhanced bioavailability due to allyl group; potential polymerization capability
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester, thioxo (S=O) group C23H22N4O2S 434.51 Higher corrosion inhibition (95.9% efficiency in 1 M HCl) due to thioxo group
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester C22H20N4O3 388.42 Simplified ester group; lower molecular weight may improve solubility
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methylpyrazole, ethyl ester C20H21ClN4O3 416.86 Antitubercular and antibacterial activity demonstrated
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl substituent C23H21FN4O3 428.44 Fluorine enhances metabolic stability and target binding

Key Findings:

Ethyl and methyl esters (e.g., ) exhibit lower steric hindrance, enhancing solubility but reducing chemical versatility.

Pyrazole Substituent Effects :

  • Electron-withdrawing groups (e.g., 5-chloro in or 4-fluoro in ) improve bioactivity by modulating electronic properties and binding affinity.
  • 1,3-Diphenylpyrazole in the target compound may enhance π-π stacking interactions in biological targets or corrosion inhibition .

Pharmacological Potential: Thioxo analogs (e.g., ) show superior corrosion inhibition, while oxo derivatives (target compound) are more likely to exhibit medicinal properties due to similarity to DHPMs . The allyl group’s metabolic lability could lead to prodrug applications, releasing active metabolites in vivo.

Crystallographic and Conformational Insights :

  • X-ray studies of ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal a puckered tetrahydropyrimidine ring, a conformation likely shared by the target compound .

Preparation Methods

Reaction of Aryl Hydrazines with Aldehydes

Aryl hydrazines react with substituted benzaldehydes under basic conditions to form pyrazole derivatives. For example, phenylhydrazine and 4-methylbenzaldehyde undergo condensation in ethanol with potassium hydroxide (KOH) as a catalyst. The mixture is stirred at room temperature for 12–24 hours, yielding 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde as pale-yellow crystals.

Reaction Conditions

  • Solvent : Ethanol

  • Catalyst : KOH

  • Temperature : Room temperature

  • Time : 12–24 hours

  • Yield : ~70%

Structural Confirmation

The aldehyde intermediate is characterized by:

  • FTIR : A strong absorption band at ~1,680 cm⁻¹ (C=O stretch).

  • ¹H NMR : A singlet at δ 9.8–10.1 ppm corresponding to the aldehyde proton.

Biginelli Reaction for Tetrahydropyrimidine Core Formation

The tetrahydropyrimidine ring is constructed via a modified Biginelli reaction, leveraging 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, a β-keto ester, and urea/thiourea.

Reaction Components and Conditions

  • Aldehyde : 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

  • β-Keto Ester : Allyl acetoacetate (prop-2-en-1-yl acetoacetate)

  • Urea/Thiourea : Urea for oxo derivatives or thiourea for thioxo analogues.

  • Catalyst : Concentrated HCl (0.5–1.0 equiv).

  • Solvent : Methanol or ethanol.

  • Temperature : Reflux (~65–80°C).

  • Time : 12–15 hours.

Mechanistic Overview

  • Activation : The aldehyde undergoes acid-catalyzed enolization.

  • Nucleophilic Attack : The enol attacks the protonated β-keto ester, forming a Knoevenagel adduct.

  • Cyclization : Urea condenses with the adduct, leading to tetrahydropyrimidine ring closure.

Work-Up and Purification

Post-reaction, the mixture is poured into ice-cold water, precipitating the crude product. Filtration and recrystallization from ethanol or methanol yield pure tetrahydropyrimidine derivatives.

Typical Yield : 65–75%.

Esterification and Functionalization

The allyl ester group in the target compound is introduced via two primary routes:

Direct Use of Allyl Acetoacetate

Employing allyl acetoacetate as the β-keto ester in the Biginelli reaction directly installs the prop-2-en-1-yl group. This method avoids post-cyclization modifications and is preferred for scalability.

Advantages :

  • Single-step synthesis.

  • Higher atom economy.

Challenges :

  • Limited commercial availability of allyl acetoacetate.

Transesterification of Methyl Esters

If methyl acetoacetate is used initially, transesterification with allyl alcohol under acidic (e.g., H₂SO₄) or basic (e.g., NaOAllyl) conditions converts the methyl ester to the allyl derivative.

Reaction Conditions

  • Alcohol : Allyl alcohol (excess).

  • Catalyst : 0.1 equiv H₂SO₄.

  • Temperature : 80–100°C.

  • Time : 6–8 hours.

Yield : ~60–70% after purification.

Structural and Spectroscopic Characterization

Key Spectral Data

  • FTIR :

    • 1,730–1,750 cm⁻¹ (C=O ester).

    • 1,660–1,680 cm⁻¹ (C=O pyrimidinone).

  • ¹H NMR (DMSO-d₆) :

    • δ 7.2–8.1 ppm (m, 10H, aromatic protons).

    • δ 5.8–6.1 ppm (m, 2H, allyl CH₂=CH–).

    • δ 3.3–3.5 ppm (s, 2H, pyrimidine CH₂).

  • MS : Molecular ion peak at m/z 428.5 (M⁺) consistent with the molecular formula C₂₅H₂₄N₄O₃.

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring adopts a boat conformation, with the pyrazole and allyl groups in equatorial positions.

Optimization and Scalability Considerations

Catalyst Screening

Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids may enhance reaction rates and yields compared to HCl. For example, ZnCl₂ reduces reaction time to 6–8 hours with yields >80%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require higher temperatures (~100°C).

Challenges and Alternative Routes

Byproduct Formation

Competitive formation of dihydropyrimidinones (DHPMs) is mitigated by:

  • Strict stoichiometric control (1:1:1 aldehyde:β-keto ester:urea).

  • Slow addition of reactants.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction time to 30–45 minutes with comparable yields .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling. Key steps include:

  • Cyclocondensation: Use ethyl acetoacetate, phenylhydrazine, and aldehydes under reflux with catalytic acids (e.g., acetic acid) to form the tetrahydropyrimidine core .
  • Cross-coupling: For introducing the pyrazole moiety, employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures. Optimize boron reagent equivalents (1.2–1.5 eq) and reaction time (12–24 hrs) .
  • Purification: Recrystallize using DMF/ethanol (1:1) or column chromatography with ethyl acetate/hexane gradients to achieve >95% purity .

Critical Parameters:

  • Temperature control: Maintain 80–100°C during coupling to prevent intermediate decomposition .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require degassing to avoid oxidation .

Basic: How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?

Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • X-ray crystallography: Resolve bond angles (e.g., O1–C11–N3 = 122.70°, N3–C11–N4 = 116.45°) to confirm the pyrazole-tetrahydropyrimidine linkage .
  • NMR spectroscopy:
    • ¹H NMR: Look for deshielded protons adjacent to carbonyl groups (δ 10–12 ppm for NH groups) .
    • ¹³C NMR: Confirm the tetrahydropyrimidine ring via carbons at δ 160–170 ppm (C=O) and δ 50–60 ppm (CH₂ groups) .
  • IR spectroscopy: Identify key stretches (C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Data contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays: Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and validate protocols (e.g., MTT assay with triplicate wells) .
  • Purity validation: Characterize batches via HPLC (≥98% purity) and test for residual solvents (GC-MS) .
  • Control experiments: Compare with reference compounds (e.g., pyrimidinone derivatives) under identical conditions to isolate structure-activity effects .

Example: If IC₅₀ values for kinase inhibition vary, re-evaluate ATP concentrations (1–10 mM) and incubation times (30–60 mins) to ensure kinetic consistency .

Advanced: What computational modeling approaches are effective for predicting this compound’s binding modes with therapeutic targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Prioritize residues with hydrogen-bonding potential (e.g., Asp831 in EGFR) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR models: Train on pyrazole-pyrimidine derivatives with IC₅₀ data. Include descriptors like logP, polar surface area, and H-bond donors .

Validation: Cross-check computational results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Systematic substitution: Modify the pyrazole (e.g., electron-withdrawing groups at C3/C5) and tetrahydropyrimidine (e.g., methyl vs. ethyl at C6) to probe steric/electronic effects .
  • Biological profiling: Test derivatives against panels of enzymes (kinases, cytochrome P450) and cancer cell lines. Use dose-response curves (10 nM–100 μM) to quantify potency .
  • Data analysis: Apply hierarchical clustering (e.g., ClustVis) to group compounds by activity profiles and identify pharmacophore features .

Case Study: Replacing the prop-2-en-1-yl group with thiomorpholine increased solubility (logP reduced by 0.8) but decreased kinase inhibition by 40%, highlighting the role of lipophilicity .

Advanced: How can researchers resolve conflicting crystallographic data on hydrogen-bonding networks in this compound?

Answer:

  • High-resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguous electron density. Refine models with SHELXL using anisotropic displacement parameters .
  • Complementary techniques:
    • Solid-state NMR: Confirm hydrogen bonding via ¹H-¹³C correlations (e.g., H-bond lengths <2.5 Å) .
    • DFT calculations: Optimize geometries at the B3LYP/6-311++G** level to predict stable H-bond configurations .

Example: In , O2–C14–C13 angles (114.63°) suggested a distorted tetrahedral geometry, requiring re-evaluation of packing forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.